molecular formula C28H48O5 B119632 Castasterone CAS No. 80736-41-0

Castasterone

Cat. No.: B119632
CAS No.: 80736-41-0
M. Wt: 464.7 g/mol
InChI Key: VYUIKSFYFRVQLF-QONPFPPSSA-N
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Description

24-Epicastasterone is a brassinosteroid, a class of polyhydroxylated steroid plant hormones that play a crucial role in plant growth and development. Brassinosteroids are known for their ability to regulate various physiological processes, including cell elongation, division, and differentiation. 24-Epithis compound, specifically, has been identified as a potent growth-promoting compound in plants, influencing the hormonal balance and stress responses .

Mechanism of Action

Target of Action

Castasterone, a type of brassinosteroid (BR), is a plant steroidal hormone that plays a vital role in various developmental processes . It targets receptor kinases, BRI1 and BAK1, on the cell surface . These receptors relay signals to the nucleus, regulating the expression of target genes . In addition, this compound has been found to affect human small-cell lung cancer cells .

Mode of Action

The interaction of this compound with its targets involves a phosphorylation cascade . This process involves the phosphorylation of BSU1 protein and proteasomal degradation of BIN2 proteins . The inactivation of BIN2 allows BES1/BZR1 to enter the nucleus and regulate the expression of target genes . In human small-cell lung cancer cells, this compound exposure led to a time-dependent reduction of β-catenin .

Biochemical Pathways

This compound is synthesized through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway . The synthesis of this compound and brassinolide requires the enzyme Cyp450 (CYP85A2), which also contributes to the rate-limiting step for the conversion of 6-deoxycatasterone into this compound and finally into brassinolide . The biosynthesis and signal transduction of BRs are interconnected with biosynthesis pathways and signaling of other phytohormones .

Pharmacokinetics

It’s known that this compound is the metabolic precursor of the plant steroid hormone epibrassinolide (eb) . In some plants, EB accounts for the total hormone activity, whereas in other plants, this compound is the active form .

Result of Action

The action of this compound results in various physiological changes in plants, such as fertility, vascular differentiation, root and shoot growth, flowering, and seed germination . In human small-cell lung cancer cells, this compound was found to be cytotoxic and could reverse multi-drug resistance .

Action Environment

The action of this compound is influenced by environmental factors. For instance, plants are continuously exposed to abiotic stresses, and heavy metal stress is one of the major stresses . The presence of this compound in plants helps them adapt to these environmental stresses

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-Epicastasterone involves several steps, starting from readily available steroid precursors. The process typically includes hydroxylation, oxidation, and reduction reactions. One common synthetic route involves the hydroxylation of a steroid precursor at specific positions, followed by oxidation to introduce the necessary functional groups. The final steps often involve reduction reactions to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production of 24-Epithis compound is less common due to the complexity of its synthesis. advancements in biotechnological methods have enabled the extraction of this compound from natural sources, such as the green alga Hydrodictyon reticulatum. This method involves cultivating the algae under controlled conditions and extracting the compound using solvent extraction techniques .

Chemical Reactions Analysis

Types of Reactions: 24-Epicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 24-Epithis compound, each with unique biological activities. These derivatives are often used in scientific research to study the compound’s effects on plant growth and development .

Scientific Research Applications

24-Epicastasterone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of brassinosteroids.

    Biology: Investigated for its role in regulating plant growth, development, and stress responses.

    Medicine: Explored for its potential therapeutic applications, including its ability to modulate hormonal balance and stress responses in plants, which could have implications for human health.

    Industry: Utilized in agricultural practices to enhance crop yield and stress tolerance.

Comparison with Similar Compounds

24-Epicastasterone is unique among brassinosteroids due to its specific structure and biological activity. Similar compounds include:

The uniqueness of 24-Epithis compound lies in its specific interactions with plant receptors and its ability to modulate a wide range of physiological processes, making it a valuable compound for scientific research and agricultural applications.

Properties

IUPAC Name

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUIKSFYFRVQLF-QONPFPPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80736-41-0
Record name Castasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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